[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound that belongs to the class of triazine derivatives fused with benzimidazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The unique structural features of [1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one make it a subject of interest in various fields, including organic synthesis and pharmacology.
The synthesis of [1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields. The use of solvents like ethanol or acetic acid is common during the reaction processes. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.
The molecular structure of [1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one features a triazine ring fused to a benzimidazole moiety. The structure can be represented as follows:
Key structural data include:
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one can participate in various chemical reactions:
Reactions are often conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography are utilized for monitoring reaction progress.
The mechanism of action for [1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one is primarily linked to its biological activity as an adenosine receptor antagonist. Studies indicate that this compound may inhibit certain pathways associated with cancer cell proliferation by interacting with specific receptor sites in cellular membranes .
The interaction with adenosine receptors can lead to downstream effects that inhibit tumor growth or modulate immune responses. Further research is necessary to elucidate the precise biochemical pathways involved.
Relevant analyses include spectroscopic methods (e.g., UV-Vis., FTIR) that provide insight into functional groups and molecular interactions.
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one has potential applications in:
Polycyclic benzimidazole derivatives represent a cornerstone of modern heterocyclic chemistry, with research intensifying significantly since the mid-20th century. These fused systems evolved from simple benzimidazole scaffolds to complex annulated structures, driven by the quest for enhanced bioactivity and receptor selectivity. Early work focused on imidazo[1,2-a]pyridines and benzimidazo[1,2-c]quinazolines, but the integration of triazine rings emerged as a strategic advancement. The synthesis of the parent [1,2,4]triazino[4,5-a]benzimidazole framework (CAS# 21829-78-7, C₉H₆N₄) marked a pivotal innovation, enabling exploration of novel pharmacophores [7]. This progression was facilitated by key methodological advances, such as cyclocondensation techniques using ortho-diamine intermediates and carbonyl sources, which allowed efficient construction of the tricyclic system [8]. By the 1990s, derivatives demonstrated measurable antitumor and antimicrobial activities, validating benzimidazole-triazine hybrids as privileged scaffolds in drug discovery.
The annulation of [1,2,4]triazine with benzimidazole generates a π-deficient, electron-accepting system with distinctive physicochemical and pharmacological properties. The [1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one core (CAS# 20029-13-4, C₉H₆N₄O) incorporates several drug design advantages:
Table 1: Key Physicochemical Parameters of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Property | Value | Prediction Method |
---|---|---|
Molecular Formula | C₉H₆N₄O | Empirical |
Molecular Weight | 186.17 g/mol | Calculated |
Density | 1.63 ± 0.1 g/cm³ | Predicted [1] |
pKa | 9.10 ± 0.20 | Predicted [1] |
Partition Coefficient (LogP) | 0.57–0.88 | XLogP3 [7] |
Polar Surface Area | 63.05 Ų | Computed [2] |
Targeted derivatization of this scaffold focuses on three strategic positions to enhance bioactivity:
Table 2: Commercial Availability of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
AccelPharmtech [1] | 97% | 1g | $1890 |
AccelPharmtech [1] | 97% | 5g | $3230 |
Nanjing Shizhou [6] | 95% | 1g | Contact |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3